(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
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Overview
Description
(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a complex organic compound with potential applications in various scientific fields. Characterized by its distinct chemical structure, the compound exhibits interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone involves multiple steps, typically starting with the preparation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the pyridyl intermediate: : React 5-chloropyridine-2-ol with piperidine in the presence of a base such as potassium carbonate (K2CO3).
Thiazole synthesis: : Prepare 4-methyl-2-(1H-pyrrol-1-yl)thiazole through a reaction involving thioamide and 2-bromo-4-methylpyrrole.
Final Coupling: : Couple the pyridyl intermediate with the thiazole derivative using a coupling agent like EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and catalytic DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial synthesis involves scaling up the laboratory procedures while ensuring safety and efficiency. The process might require optimization of reaction conditions, such as temperature control, solvent selection, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Oxidative conditions might be applied to modify the functional groups or introduce new functionalities.
Reduction: Reduction reactions can alter specific parts of the compound to explore different chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure by replacing certain groups.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or potassium permanganate (KMnO4).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might involve bases like NaH (sodium hydride) or acids like HCl (hydrochloric acid).
Major Products: Reactions can yield a range of derivatives, each with unique properties based on the modification of the parent compound.
Scientific Research Applications
This compound's unique structure allows it to serve as a valuable tool in several fields:
Chemistry: Used as a reagent or intermediate in the synthesis of more complex molecules.
Medicine: Evaluation of its potential therapeutic effects in preclinical studies.
Industry: Utilization in the development of novel materials or catalysts.
Mechanism of Action
The compound's effects are mediated through its interaction with specific molecular targets. For instance, it could bind to enzymes or receptors, influencing their activity and the downstream biological pathways. The exact mechanism would depend on the context of its application, such as its use in biological assays or therapeutic studies.
Comparison with Similar Compounds
(3-chloropyridin-2-yl)(piperidin-1-yl)methanone
4-methyl-2-(1H-pyrrol-1-yl)thiazole: These compounds may share some structural similarities but differ significantly in their reactivity and application potential, underlining the uniqueness of (4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone.
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Properties
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-13-17(27-19(22-13)24-8-2-3-9-24)18(25)23-10-6-15(7-11-23)26-16-5-4-14(20)12-21-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZQVWPAJFUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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